2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide
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Overview
Description
2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE is a complex organic compound that features both imidazole and imidazolidinone moieties. These structures are known for their significant roles in medicinal chemistry and various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole and imidazolidinone intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of new compounds .
Scientific Research Applications
2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole moiety and exhibit similar biological activities.
Imidazolidinone Derivatives: Compounds such as thiazolidinediones, used in diabetes treatment, share the imidazolidinone structure.
Uniqueness
What sets 2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[(1-METHYL-1H-IMIDAZOL-2-YL)(PHENYL)METHYL]ACETAMIDE apart is its combined imidazole and imidazolidinone structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H27N5O3 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]-N-[(1-methylimidazol-2-yl)-phenylmethyl]acetamide |
InChI |
InChI=1S/C25H27N5O3/c1-16(2)17-9-11-19(12-10-17)30-24(32)20(27-25(30)33)15-21(31)28-22(18-7-5-4-6-8-18)23-26-13-14-29(23)3/h4-14,16,20,22H,15H2,1-3H3,(H,27,33)(H,28,31) |
InChI Key |
PTIAWSZOHKROTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NC(C3=CC=CC=C3)C4=NC=CN4C |
Origin of Product |
United States |
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